molecular formula C18H25N5OS B2873635 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 578736-54-6

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2873635
CAS No.: 578736-54-6
M. Wt: 359.49
InChI Key: YDYVMPNYTHHHNB-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole core substituted with an amino group at position 4, a cyclohexyl group at position 5, and a thioether-linked acetamide moiety.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-8-13(2)10-15(9-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYVMPNYTHHHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a cycloaddition reaction or by using cyclohexylamine as a starting material.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the triazole ring.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with 3,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and molecular pathways in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes. The cyclohexyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields for analogs like 6a (65%) and 6c (83%) suggest that reaction conditions (e.g., solvent, time) significantly influence efficiency .
Anti-Inflammatory Activity
  • AS111 : Exhibited 1.28× greater anti-inflammatory activity than diclofenac in a rat formalin edema model. The pyridyl group may enhance target engagement compared to cyclohexyl .
Calmodulin Modulation
  • VUAA1: A known calmodulin modulator with applications in sensory function studies. Its ethyl and pyridinyl groups may facilitate hydrophobic interactions absent in the target compound .
Pesticidal Activity
  • Dimethienamid () : A chloroacetamide herbicide with structural similarities. The target compound’s triazole-thioacetamide scaffold could share pesticidal mechanisms but lacks the chloro-substituent critical for herbicidal activity .

Physicochemical Properties

  • Melting Points : Analogs with pyridyl substituents (e.g., 6a: 182–184°C) have higher melting points than those with alkyl groups (e.g., 7b: 90°C), suggesting that aromaticity enhances crystallinity . The target compound’s cyclohexyl group may lower its melting point relative to pyridyl analogs.
  • Solubility : The 3,5-dimethylphenyl group in the target compound likely reduces aqueous solubility compared to unsubstituted acetamides (e.g., 6a) but improves lipid bilayer penetration.

Structure-Activity Relationship (SAR) Trends

Triazole Core : 1,2,4-Triazole derivatives generally show higher bioactivity than 1,2,3-triazoles (e.g., 6m) due to better electron distribution .

Aryl Substituents : Anti-inflammatory activity correlates with electron-donating groups (e.g., methyl in AS111 vs. chloro in 6m) .

Thioether Linkage : Critical for maintaining molecular flexibility and hydrogen bonding capacity across analogs .

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4SC_{14}H_{20}N_4S, with a molar mass of approximately 284.40 g/mol. The compound features a triazole ring and a thioether linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this specific compound. The following table summarizes key findings from various research studies regarding its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Zhang et al. (2023)HEPG2 (liver cancer)1.18 ± 0.14Induction of apoptosis
Arafa et al. (2023)MCF7 (breast cancer)0.67EGFR inhibition
MDPI Review (2024)SW1116 (colon cancer)0.80Cell cycle arrest

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown promising results in inhibiting specific enzymes associated with tumor growth and proliferation, including:
    • EGFR : Epidermal Growth Factor Receptor inhibition has been linked to reduced cell proliferation in cancer cells.
    • Alkaline Phosphatase : Inhibitory effects on alkaline phosphatase enzymes suggest potential applications in managing bone-related cancers.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of caspase-9, a marker of apoptosis, indicating that it may promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study 1 : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The study noted an IC50 value of 0.67 µM, indicating high potency.
  • Case Study 2 : Another investigation focused on HEPG2 liver cancer cells demonstrated that the compound reduced cell proliferation by inducing apoptosis through caspase activation pathways.

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